Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a methoxycarbonylbenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Etherification: The methoxycarbonylbenzyl ether moiety can be introduced through a Williamson ether synthesis, involving the reaction of the corresponding alcohol with an alkyl halide in the presence of a base.
Esterification: Finally, the ester group can be introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonylbenzyl ether moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding sites and mechanisms of various biological targets.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential bioactivity can be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound can be utilized in the development of specialty chemicals, polymers, and advanced materials. Its unique properties may contribute to the enhancement of product performance and functionality.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can participate in various biochemical reactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-(tert-butyl)benzofuran-3-carboxylate: Lacks the methoxycarbonylbenzyl ether moiety.
Ethyl 6-bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: Contains a hydroxyl group instead of the methoxycarbonylbenzyl ether.
Ethyl 6-bromo-2-(tert-butyl)-5-methoxybenzofuran-3-carboxylate: Contains a methoxy group instead of the methoxycarbonylbenzyl ether.
Uniqueness
Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is unique due to the presence of the methoxycarbonylbenzyl ether moiety, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may enhance its reactivity and bioactivity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 6-bromo-2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrO6/c1-6-29-23(27)20-16-11-19(17(25)12-18(16)31-21(20)24(2,3)4)30-13-14-7-9-15(10-8-14)22(26)28-5/h7-12H,6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKNKKUXHJWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C(=O)OC)Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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